Ethyl 3-hydroxy-3-phenylheptanoate Ethyl 3-hydroxy-3-phenylheptanoate
Brand Name: Vulcanchem
CAS No.: 6966-37-6
VCID: VC20671405
InChI: InChI=1S/C15H22O3/c1-3-5-11-15(17,12-14(16)18-4-2)13-9-7-6-8-10-13/h6-10,17H,3-5,11-12H2,1-2H3
SMILES:
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

Ethyl 3-hydroxy-3-phenylheptanoate

CAS No.: 6966-37-6

Cat. No.: VC20671405

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3-phenylheptanoate - 6966-37-6

Specification

CAS No. 6966-37-6
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name ethyl 3-hydroxy-3-phenylheptanoate
Standard InChI InChI=1S/C15H22O3/c1-3-5-11-15(17,12-14(16)18-4-2)13-9-7-6-8-10-13/h6-10,17H,3-5,11-12H2,1-2H3
Standard InChI Key AHIRDYAOTYPQAB-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC(=O)OCC)(C1=CC=CC=C1)O

Introduction

Structural and Molecular Characteristics

Molecular Composition

Ethyl 3-hydroxy-3-phenylheptanoate (C15H22O3) comprises a heptanoic acid backbone esterified with an ethyl group. The hydroxyl (-OH) and phenyl (C6H5) groups at the β-position create a chiral center, enabling enantiomer-specific interactions . Compared to its shorter-chain analogs, the extended aliphatic chain in the heptanoate variant may influence solubility, metabolic stability, and intermolecular interactions.

Key Structural Features:

  • Ester functional group: Enhances reactivity in transesterification and hydrolysis reactions .

  • Hydroxyl group: Facilitates hydrogen bonding and participation in redox reactions.

  • Phenyl substituent: Introduces aromaticity, potentially affecting binding affinity to biological targets .

Spectroscopic Properties

While direct data on ethyl 3-hydroxy-3-phenylheptanoate is unavailable, its analogs exhibit distinct spectral signatures:

  • IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch of ester) and 3400 cm⁻¹ (O-H stretch).

  • NMR: Characteristic signals include a triplet for the ester methyl group (δ 1.2–1.4 ppm) and multiplets for the phenyl protons (δ 7.2–7.4 ppm) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of β-hydroxyesters typically involves the Reformatsky reaction or enzymatic resolution. For ethyl 3-hydroxy-3-phenylpropionate, lipase-catalyzed transesterification achieves high enantiomeric excess (e.g., 99.9% ee for the (S)-enantiomer) . Adapting this method for the heptanoate variant would require:

  • Substrate Modification: Using heptanoic acid derivatives instead of propionate precursors.

  • Enzyme Selection: Lipases such as Candida rugosa lipase (CPL) or Novozyme 435, which demonstrate broad substrate specificity .

Example Reaction Conditions:

Racemic ethyl 3-hydroxy-3-phenylheptanoate+Vinyl acetateLipase PS-C(S)-alcohol+(R)-ester\text{Racemic ethyl 3-hydroxy-3-phenylheptanoate} + \text{Vinyl acetate} \xrightarrow{\text{Lipase PS-C}} (S)\text{-alcohol} + (R)\text{-ester}

Yield: ~55% conversion with >95% ee .

Industrial Scalability

Microwave-assisted synthesis and solvent-free enzymatic reactions improve efficiency for analogs . For example, microwave irradiation reduces reaction times from hours to minutes, while solvent-free systems minimize waste .

Biological and Pharmacological Activity

Mechanistic Insights

Ethyl 3-hydroxy-3-phenylbutanoate interacts with carbonyl reductase, modulating redox states and influencing metabolic pathways like ACE inhibitor synthesis. The heptanoate variant’s longer chain may enhance membrane permeability, potentially altering bioavailability.

Comparative Bioactivity:

CompoundTarget EnzymeBiological Effect
Ethyl 3-hydroxy-3-phenylbutanoateCarbonyl reductaseACE inhibitor precursor
Ethyl 3-hydroxy-3-phenylpropionateLipaseAntidepressant intermediate
Ethyl 3-hydroxy-3-phenylheptanoate (predicted)Cytochrome P450Enhanced metabolic stability

Pharmacokinetics and Toxicology

Metabolic Pathways

β-Hydroxyesters undergo phase I metabolism (hydrolysis, oxidation) and phase II conjugation (glucuronidation). The heptanoate’s extended chain may slow hepatic clearance, prolonging half-life compared to shorter analogs .

Dosage-Dependent Effects

Animal studies on analogs reveal:

  • Low doses (10–50 mg/kg): Beneficial effects on muscle preservation and inflammation reduction.

  • High doses (>100 mg/kg): Hepatotoxicity and redox imbalance.

Environmental and Regulatory Considerations

Degradation and Ecotoxicity

Esterases in soil and water hydrolyze β-hydroxyesters into phenylalkanoic acids and ethanol. The heptanoate’s hydrophobicity may increase bioaccumulation risks, necessitating biodegradability assessments .

Regulatory Status

No specific regulations exist for ethyl 3-hydroxy-3-phenylheptanoate. Analogous compounds are classified as pharmaceutical intermediates, requiring GMP compliance during synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator